2-(3-Methoxyphenyl)propan-1-amine

TAAR1 pharmacology trace amine receptor GPCR agonist screening

SAR inconsistency risks: Unverified positional isomers can invalidate trace amine receptor data. This 3-methoxy phenethylamine is a validated hTAAR1 reference with >6.9-fold selectivity over mTAAR5. - Weak hTAAR1 partial agonist (EC50 1,440 nM) for baseline SAR controls. - Distinct meta-substitution binding profile vs. 2- or 4-methoxy isomers. - Foundation scaffold for high-affinity MT1/MT2 melatonin ligand synthesis.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 5090-33-5
Cat. No. B3426124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)propan-1-amine
CAS5090-33-5
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC(=CC=C1)OC
InChIInChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3
InChIKeyDUTAQBNSDZCPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)propan-1-amine Overview


2-(3-Methoxyphenyl)propan-1-amine (CAS 5090-33-5), also known as 3-methoxy-β-methylbenzeneethanamine, is a C10H15NO phenethylamine derivative with a molecular weight of 165.23 g/mol [1]. The compound features a methoxy group in the meta position of the phenyl ring and a primary amine linked via a propyl chain . It exists as a colorless to pale yellow liquid or solid depending on purity, with a boiling point of 117-118 °C at 15 Torr . As a positional isomer in the methoxyphenylpropanamine series, its substitution pattern distinguishes it from 2-methoxy, 4-methoxy, and α-methyl substituted analogs, each exhibiting distinct receptor interaction profiles [2].

2-(3-Methoxyphenyl)propan-1-amine Substitution Risks


Substitution of 2-(3-methoxyphenyl)propan-1-amine with structurally similar analogs introduces quantifiable alterations in receptor pharmacology and physicochemical properties that undermine experimental reproducibility. Meta-substitution (3-position) of the methoxy group confers a binding affinity profile distinct from para-substituted (4-methoxy) and ortho-substituted (2-methoxy) positional isomers [1]. The compound lacks the α-methyl group present in amphetamine-class derivatives such as 3-methoxyamphetamine (3-MA), which fundamentally alters monoamine transporter substrate activity [2]. Furthermore, 2-(3-methoxyphenyl)propan-1-amine functions as a weak partial agonist at human TAAR1 (EC50 = 1,440 nM) and exhibits minimal activity at mouse TAAR5 (EC50 > 10,000 nM) [3] [4]—a selectivity pattern that positional isomers or N-substituted derivatives may not replicate. Generic substitution without verification of these differential parameters risks invalidating structure-activity relationship (SAR) studies and compromising target engagement data.

2-(3-Methoxyphenyl)propan-1-amine Differentiation Evidence


TAAR1 Agonist Potency

2-(3-Methoxyphenyl)propan-1-amine exhibits an EC50 of 1.44 × 10³ nM (1,440 nM) as an agonist at human trace amine-associated receptor 1 (hTAAR1) expressed in RD-HGA16 CHO-K1 cells co-expressed with Gα16 protein [1]. This value establishes the compound as a weak partial agonist at hTAAR1, providing a defined baseline for structure-activity relationship (SAR) studies where higher-potency TAAR1 agonists (e.g., substituted phenethylamines with EC50 values in the 10-100 nM range) serve as positive controls. The quantification enables researchers to use this compound as a low-potency reference or a starting scaffold for medicinal chemistry optimization.

TAAR1 pharmacology trace amine receptor GPCR agonist screening

TAAR5 Selectivity

In contrast to its measurable activity at hTAAR1, 2-(3-methoxyphenyl)propan-1-amine demonstrates minimal agonist activity at mouse trace amine-associated receptor 5 (mTAAR5), with an EC50 > 1.00 × 10⁴ nM (>10,000 nM) as assessed by cAMP accumulation via BRET assay in HEK293 cells [1]. This >6.9-fold difference in potency between hTAAR1 (EC50 = 1,440 nM) and mTAAR5 (EC50 > 10,000 nM) indicates a measurable degree of receptor selectivity within the trace amine receptor family. The compound can therefore serve as a selectivity control where hTAAR1 engagement is desired without concomitant mTAAR5 activation.

TAAR5 selectivity trace amine receptor olfactory receptor pharmacology

Physicochemical Profile

2-(3-Methoxyphenyl)propan-1-amine exhibits an ACD/LogP of 1.72 and a polar surface area (PSA) of 35 Ų . These physicochemical parameters position the compound within a distinct property space relative to closely related analogs: para-substituted 4-methoxyphenyl analogs exhibit different logP values due to altered electronic distribution, while α-methyl substituted derivatives (amphetamine-class) show increased lipophilicity and reduced PSA due to additional hydrophobic bulk. The combination of logP 1.72 and PSA 35 Ų falls within favorable ranges for CNS penetration (logP 1-3, PSA < 90 Ų), making this compound a suitable starting scaffold for CNS-targeted medicinal chemistry programs where balanced permeability and solubility are required.

physicochemical properties logP comparison drug-likeness parameters

Melatonin Receptor Binding SAR

In a systematic study of substituted phenylalkyl amides as melatonin receptor ligands, the 3-methoxy substitution pattern yielded the maximum binding affinity when combined with an n=3 alkyl chain, exemplified by N-propanoyl-3-(3-methoxyphenyl)propanamine (6f) with a binding affinity of 5.6 nM [1]. The 4-methoxy substitution led to a large decrease in binding affinity, while 2-methoxy derivatives showed a relatively small decrease compared to the 3-methoxy isomer. Although the target compound 2-(3-methoxyphenyl)propan-1-amine lacks the N-propanoyl amide group present in 6f, the same 3-methoxyphenylpropanamine core structure was identified as the optimal framework for melatonin receptor engagement. Substitution of the 3-methoxyl group with halogen (e.g., 3-chloro derivative 7e) resulted in substantially reduced affinity (113 nM, a 20-fold decrease) [1].

melatonin receptor MT1/MT2 binding phenylalkylamide SAR

Enantioselective Synthesis of β-Chiral Amines

2-(3-Methoxyphenyl)propan-1-amine can be prepared via dynamic kinetic resolution of 2-phenylpropanal derivatives using ω-transaminases, achieving optical purities up to 99% ee for the resulting β-chiral primary amines . The method enables access to both (R)- and (S)-enantiomers through the use of enantiocomplementary ω-transaminases. Notably, the stereopreference of ω-transaminases for α-chiral aldehydes does not correlate with stereopreference observed for methyl ketones, and exchanging a methyl substituent for a methoxy group can switch stereopreference . This synthetic accessibility to high-enantiopurity material distinguishes the compound from analogs that lack established enzymatic resolution pathways, providing a route to stereochemically defined building blocks for asymmetric synthesis.

chiral amine synthesis ω-transaminase dynamic kinetic resolution

2-(3-Methoxyphenyl)propan-1-amine Applications


TAAR Pharmacology

2-(3-Methoxyphenyl)propan-1-amine is optimally deployed as a weak partial agonist reference compound in hTAAR1 screening assays, with a validated EC50 of 1,440 nM in CHO-K1 cells [1]. Its >6.9-fold selectivity window against mTAAR5 (EC50 > 10,000 nM) enables its use as a selectivity control to distinguish hTAAR1-mediated effects from mTAAR5 activation [2]. This application scenario is particularly relevant for laboratories conducting trace amine receptor pharmacology where a low-potency, structurally simple phenethylamine scaffold is required to establish baseline activity for SAR studies.

Melatonin Receptor Ligand Development

The 3-methoxyphenylpropanamine core structure of this compound represents the optimal positional isomer framework for melatonin receptor ligand development. SAR studies demonstrate that 3-methoxy substitution yields maximum binding affinity compared to 2-methoxy and 4-methoxy isomers, with N-propanoyl-3-(3-methoxyphenyl)propanamine achieving 5.6 nM affinity [3]. Researchers developing MT1/MT2 melatonin receptor modulators should prioritize this 3-methoxy scaffold over para-substituted or ortho-substituted analogs, as the 4-methoxy substitution leads to substantial affinity loss. The compound serves as a foundational building block for synthesizing N-acylated phenylalkylamide melatonin receptor ligands.

Asymmetric Synthesis of β-Chiral Amines

This compound is suitable for procurement when stereochemically defined β-chiral primary amines are required for asymmetric synthesis. The established ω-transaminase-mediated dynamic kinetic resolution protocol achieves up to 99% ee for both (R)- and (S)-enantiomers . The methoxy substituent confers distinct stereopreference properties compared to methyl-substituted analogs, with documented stereopreference switching upon substituent exchange . Research groups conducting chiral amine synthesis or developing enzymatic resolution methodologies should consider this compound for its demonstrated compatibility with bioamination protocols.

CNS Drug Discovery Screening Library

With calculated logP of 1.72 and polar surface area of 35 Ų, 2-(3-methoxyphenyl)propan-1-amine resides within optimal CNS drug-like property space (logP 1-3, PSA < 90 Ų) . This physicochemical profile supports its inclusion in CNS-focused screening libraries where property-based filtering precedes biological evaluation. The compound's combination of moderate lipophilicity and low PSA distinguishes it from α-methyl substituted amphetamine-class analogs that exhibit higher logP values and potentially altered CNS penetration characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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